REACTION_CXSMILES
|
[C:1]1([C:7]2([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9][CH:8]2[C:10](Cl)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=CC=CC=1.[O:25]1[CH2:30][CH2:29][N:28]([CH2:31][CH2:32][OH:33])[CH2:27][CH2:26]1.C(N(CC)CC)C>O>[CH2:29]1[N:28]([CH2:31][CH2:32][O:33][C:10]([CH:8]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9]2)=[O:11])[CH2:27][CH2:26][O:25][CH2:30]1
|
Name
|
2,2-diphenyl-cyclopropane-carboxylic acid chloride
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C(C1)C(=O)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCO
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield the base
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1COCCN1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |